

Physical and chemical properties of 1phenylcyclopropanol

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Compound of Interest

Compound Name: 1-Phenylcyclopropan-1-ol

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An In-depth Technical Guide to 1-Phenylcyclopropanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-phenylcyclopropanol. It includes a detailed summary of its quantitative data, experimental protocols for its synthesis, and an exploration of its characteristic reactions. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Core Physical and Chemical Properties

1-Phenylcyclopropanol, with the chemical formula C₉H₁₀O, is a fascinating molecule characterized by the presence of a strained cyclopropane ring bonded to a phenyl group and a hydroxyl moiety.[1] This unique structural combination imparts distinct physical and chemical properties that are of significant interest in synthetic chemistry.

Physical Properties

The physical characteristics of 1-phenylcyclopropanol are summarized in the table below. The boiling point has been experimentally determined, while some other properties are based on predicted values. A definitive experimental melting point is not consistently reported in the literature, indicating it may be a low-melting solid or an oil at room temperature.



Property	Value	Source
Molecular Formula	C ₉ H ₁₀ O	[2]
Molecular Weight	134.18 g/mol	[2][3]
CAS Number	29526-96-3	[1][3]
Boiling Point	93-95 °C (at 30 Torr)	N/A
Predicted Density	1.189 ± 0.06 g/cm ³	N/A
Predicted pKa	14.49 ± 0.20	N/A
Appearance	Solid	[1]

Solubility

Qualitative assessments indicate that 1-phenylcyclopropanol exhibits greater solubility in organic solvents compared to water, a characteristic attributed to the hydrophobic phenyl group.[1] While specific quantitative solubility data is limited, it is expected to be soluble in common organic solvents such as ethers, tetrahydrofuran (THF), and chlorinated solvents.

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of 1-phenylcyclopropanol. While a complete set of spectra is not readily available in all databases, the expected characteristic signals are outlined below based on the principles of NMR and IR spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-phenylcyclopropanol is expected to show distinct signals corresponding to the aromatic protons of the phenyl group, the diastereotopic methylene protons of the cyclopropane ring, and the hydroxyl proton.

- Aromatic Protons (C₆H₅): Multiple signals in the range of δ 7.2-7.5 ppm.
- Cyclopropyl Protons (CH₂): Complex multiplets in the upfield region, typically between δ 0.8-1.5 ppm, due to geminal and cis/trans couplings.



 Hydroxyl Proton (OH): A broad or sharp singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

- Aromatic Carbons: Several signals between δ 125-145 ppm.
- Quaternary Cyclopropyl Carbon (C-OH): A signal in the range of δ 50-70 ppm.
- Cyclopropyl Methylene Carbons (CH $_2$): Signals in the upfield region, typically below δ 30 ppm.

FTIR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the hydroxyl and phenyl groups, as well as vibrations associated with the cyclopropane ring.

- O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.
- C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.
- C-H Stretch (Aliphatic/Cyclopropyl): Signals below 3000 cm⁻¹.
- C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region.
- C-O Stretch: A signal in the 1000-1200 cm⁻¹ region.

Experimental Protocols

The synthesis of 1-phenylcyclopropanol is most effectively achieved through the Kulinkovich reaction, which involves the titanium-catalyzed cyclopropanation of an ester with a Grignard reagent.

Synthesis of 1-Phenylcyclopropanol via the Kulinkovich Reaction

This protocol describes the synthesis of 1-phenylcyclopropanol from ethyl benzoate using ethylmagnesium bromide and a titanium(IV) isopropoxide catalyst.



Materials:

- Ethyl benzoate
- Ethylmagnesium bromide (solution in THF or diethyl ether)
- Titanium(IV) isopropoxide
- · Anhydrous diethyl ether or THF
- Saturated agueous ammonium chloride solution
- · Anhydrous magnesium sulfate
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- To a solution of ethyl benzoate in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen), add titanium(IV) isopropoxide.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of ethylmagnesium bromide dropwise to the cooled mixture. Gas evolution (ethane) will be observed.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
- Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the solvent in vacuo.



 Purify the crude product by column chromatography on silica gel or by vacuum distillation to afford pure 1-phenylcyclopropanol.

Logical Workflow for Kulinkovich Reaction:



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Caption: Workflow for the synthesis of 1-phenylcyclopropanol.

Chemical Reactions and Mechanisms

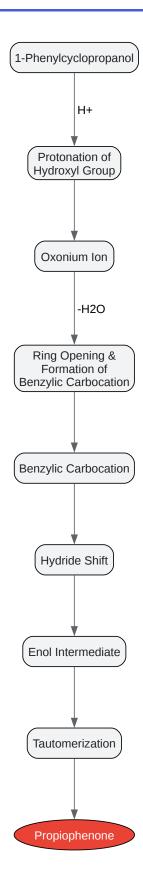
1-Phenylcyclopropanol undergoes several characteristic reactions, primarily driven by the strain of the three-membered ring and the presence of the hydroxyl group.

Acid-Catalyzed Rearrangement

Under acidic conditions, 1-phenylcyclopropanol can undergo a ring-opening rearrangement to form propiophenone. This transformation is analogous to the pinacol rearrangement and is driven by the relief of ring strain and the formation of a stable carbocation intermediate.

Mechanism of Acid-Catalyzed Rearrangement:





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Caption: Mechanism of the acid-catalyzed rearrangement.



Oxidation

The secondary alcohol functionality in 1-phenylcyclopropanol can be oxidized to the corresponding ketone, 1-phenylcyclopropanone. However, due to the inherent instability of cyclopropanones, this reaction can be challenging and may lead to subsequent ring-opening products. Mild oxidizing agents are generally preferred to minimize side reactions.

Ring-Opening Reactions

The strained cyclopropane ring is susceptible to cleavage by various electrophiles and nucleophiles. For instance, reaction with electrophilic reagents can lead to the formation of 1,3-difunctionalized propane derivatives. The regioselectivity of these reactions is often influenced by the electronic nature of the substituents on the phenyl ring.

Conclusion

1-Phenylcyclopropanol is a versatile synthetic intermediate with a rich and interesting chemistry stemming from its unique structural features. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its effective utilization in the synthesis of more complex molecules, including those with potential applications in drug discovery and materials science. The provided experimental protocol for its synthesis via the Kulinkovich reaction offers a practical starting point for researchers, while the outlined reaction mechanisms provide insight into its chemical behavior. Further exploration of its reactivity is likely to uncover new and valuable synthetic transformations.

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